molecular formula C24H27N3O4S2 B11418334 2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-(3-ethylphenyl)acetamide

2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-(3-ethylphenyl)acetamide

Cat. No.: B11418334
M. Wt: 485.6 g/mol
InChI Key: WVHXKWWYMFQVQA-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyrimidinone (DHPM) class, featuring a sulfonyl group at position 5 of the pyrimidine ring and a thioacetamide moiety linked to a 3-ethylphenyl group. Its synthesis likely involves alkylation of 2-mercapto-DHPM derivatives with chloroacetamides, as described for similar compounds .

Properties

Molecular Formula

C24H27N3O4S2

Molecular Weight

485.6 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-ethylphenyl)acetamide

InChI

InChI=1S/C24H27N3O4S2/c1-5-16-7-6-8-18(13-16)26-21(28)15-32-23-25-14-20(22(29)27-23)33(30,31)19-11-9-17(10-12-19)24(2,3)4/h6-14H,5,15H2,1-4H3,(H,26,28)(H,25,27,29)

InChI Key

WVHXKWWYMFQVQA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-tert-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide typically involves multiple steps. One common route starts with the preparation of 4-tert-butylbenzenesulfonyl chloride, which is then reacted with a dihydropyrimidinone derivative under specific conditions to form the intermediate compound. This intermediate is further reacted with N-(3-ethylphenyl)acetamide to yield the final product. The reaction conditions often include the use of organic solvents, controlled temperatures, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, scalability, and environmental considerations. This could include the use of continuous flow reactors, advanced purification techniques, and waste management systems to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-tert-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides or thiols. Substitution reactions can result in a variety of derivatives depending on the nucleophile or electrophile involved .

Scientific Research Applications

2-{[5-(4-tert-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(4-tert-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can affect various biochemical pathways and lead to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Pyrimidinone Modifications

Table 1: Substituent Variations on the DHPM Core
Compound Name Position 5 Substituent Position 2 Linkage Bioactivity Notes Reference
Target Compound 4-tert-butylphenylsulfonyl Thioacetamide (3-ethylphenyl) N/A (hypothesized kinase inhibition)
2-((5-Cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (8c) Cyano, 4-methoxyphenyl Thioacetamide (6-nitrobenzothiazole) Anticancer activity (VEGFR-2 inhibition)
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide (5.12) Methyl Thioacetamide (benzyl) Moderate cytotoxicity

Key Observations :

  • The 4-tert-butylphenylsulfonyl group in the target compound introduces steric hindrance and electron-withdrawing effects, which may enhance binding specificity compared to smaller substituents like methyl or cyano groups .
  • Nitrobenzothiazole-containing analogs (e.g., 8c) exhibit pronounced anticancer activity, suggesting that electron-deficient aromatic groups on the acetamide side chain improve target engagement .

Acetamide Side Chain Variations

Table 2: Acetamide Substituent Impact
Compound Name Aryl Group on Acetamide Physicochemical Properties Bioactivity Reference
Target Compound 3-ethylphenyl High lipophilicity (logP ~4.2*) Predicted kinase inhibition
2-[(5-Ethyl-6-methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]-N-(3-fluorophenyl)acetamide 3-fluorophenyl Moderate polarity (logP ~3.5) Unreported, likely reduced metabolic stability
2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide (18) 4-phenylthiazole Enhanced H-bonding capacity Antiproliferative activity

Key Observations :

  • The 3-ethylphenyl group in the target compound balances lipophilicity and metabolic stability, whereas fluorophenyl analogs (e.g., ) may suffer from rapid clearance due to increased polarity.
  • Thiazole-containing derivatives (e.g., compound 18) demonstrate improved solubility and antiproliferative effects, highlighting the role of heterocyclic moieties in bioactivity .
Table 3: NMR and IR Data for Structural Confirmation
Compound Name Key NMR Shifts (δ, ppm) IR Peaks (cm⁻¹) Reference
Target Compound N/A† Predicted: ~1700 (C=O), 1250 (S=O)
8c δ 8.32 (d, J=8.9 Hz, Ar-H), 9.04 (s, thiazole-H) 2221 (CN), 1700 (C=O)
5.12 δ 12.50 (NH), 7.60–7.27 (Ar-H) 3451 (NH), 1659 (C=O)

Key Observations :

  • The absence of cyano or nitro groups in the target compound simplifies its IR profile compared to 8c .
  • Downfield shifts in NH protons (e.g., δ 12.50 in 5.12) confirm intramolecular hydrogen bonding in DHPM derivatives .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis mirrors methods for analogs like 5.12, where sodium methylate-mediated alkylation of thiopyrimidines with chloroacetamides achieves moderate yields (60–71%) .
  • SAR Insights : Bulky sulfonyl groups (e.g., 4-tert-butylphenyl) may reduce off-target interactions compared to smaller substituents, but could also limit solubility.

Biological Activity

2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-(3-ethylphenyl)acetamide is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

PropertyDetails
Molecular Formula C23H23N3O6S2
Molecular Weight 501.6 g/mol
CAS Number 893789-83-8

Pharmacological Effects

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against specific bacterial strains, potentially inhibiting growth through disruption of cellular mechanisms.
  • Anti-inflammatory Properties : The compound has been identified as a potential COX-2 inhibitor, which is crucial in the inflammatory response. Inhibition of COX-2 can lead to reduced inflammation and pain relief.

The biological activity of 2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-(3-ethylphenyl)acetamide likely involves:

  • Enzyme Inhibition : The compound's structure suggests it may interact with enzymes such as COX-2, inhibiting their activity and thus modulating inflammatory pathways .
  • Cellular Interaction : It may also affect cellular signaling pathways, potentially altering gene expression related to inflammation and immune response.

Case Studies

  • In Vitro Studies : A study demonstrated that derivatives of similar compounds showed significant inhibition of COX-2 activity at micromolar concentrations, indicating a promising avenue for anti-inflammatory drug development .
  • Animal Models : In animal models, compounds with similar structures have shown efficacy in reducing inflammation and pain, supporting the hypothesis that this compound could have similar effects .

Recent Studies

Recent investigations have focused on the synthesis and biological evaluation of related compounds. For instance:

  • A study synthesized several derivatives and assessed their biological activity, noting that modifications in the sulfonyl group significantly influenced their COX-2 inhibitory activity .
  • Another research effort employed molecular docking studies to predict interactions between the compound and target enzymes, providing insights into its potential efficacy and mechanism of action .

Summary of Findings

The following table summarizes key findings from recent research on the compound's biological activity:

Study ReferenceBiological ActivityFindings
COX-2 InhibitionSignificant inhibition observed
Antimicrobial EffectsEffective against specific bacteria
Molecular Docking StudiesPredicted favorable interactions

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